molecular formula C19H21NO5 B118146 Deacetylcolchiceine CAS No. 68296-64-0

Deacetylcolchiceine

Cat. No. B118146
CAS RN: 68296-64-0
M. Wt: 343.4 g/mol
InChI Key: IRVWPZRYDQROLU-UHFFFAOYSA-N
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Description

Deacetylcolchiceine, also known as N-Deacetylcolchiceine, is a derivative of colchicine . Its IUPAC name is (S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one . It has a molecular weight of 343.38 .


Synthesis Analysis

Fluorescein colchicine (FC) was prepared by the addition of fluorescein isothiocyanate to deacetylcolchicine . The product, FC, was separated from the reactants by thin-layer chromatography (TLC) . Another method for its preparation from colchicine has been reported .

Scientific Research Applications

Cancer Treatment Research

Deacetylcolchiceine has been studied for its potential in cancer treatment due to its cytotoxic properties. It’s a derivative of colchicine, a well-known compound with anti-mitotic and anti-tumor activities. Researchers are exploring Deacetylcolchiceine’s ability to bind to tubulin, disrupt microtubule dynamics, and consequently inhibit cell division, which is crucial in cancer therapy .

Synthesis of Novel Alkaloids

The compound serves as a precursor in the synthesis of novel alkaloids like colchifoline. These synthetic derivatives are of interest due to their potential pharmacological properties, including cytotoxic activity, which could lead to new therapeutic agents .

Anti-Inflammatory Applications

Deacetylcolchiceine derivatives are being investigated for their anti-inflammatory effects. This application is particularly relevant in conditions where inflammation plays a key role, such as autoimmune diseases and chronic inflammatory disorders .

Cardiovascular Disease Research

There is ongoing research into the use of Deacetylcolchiceine derivatives for cardiovascular diseases. The anti-inflammatory and anti-fibrotic effects of these compounds could offer new avenues for treating conditions like heart failure and atherosclerosis .

Neurodegenerative Disease Studies

Scientists are examining the potential of Deacetylcolchiceine in neurodegenerative disease research. Its ability to modulate microtubule stability may be beneficial in diseases like Alzheimer’s, where microtubule-associated pathology is observed .

Gout and Familial Mediterranean Fever (FMF)

While colchicine itself is used in the treatment of gout and FMF, Deacetylcolchiceine is being evaluated for similar uses. Its modified toxicity profile compared to colchicine could make it a safer alternative for long-term treatment .

Dermatological Conditions

Emerging research suggests that Deacetylcolchiceine could be useful in dermatology, particularly for diseases that involve rapid cell turnover or inflammation, such as psoriasis and certain types of dermatitis .

Hepatic Disorders

The compound’s potential effects on liver fibrosis and hepatocellular carcinoma are subjects of current research. By affecting cellular proliferation and inflammation, Deacetylcolchiceine might contribute to new treatments for liver diseases .

Safety And Hazards

Deacetylcolchiceine is considered hazardous. It can cause serious eye damage and can be fatal if swallowed . It may also cause skin or respiratory system irritation .

properties

IUPAC Name

7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVWPZRYDQROLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875143
Record name TRIMETHYLCOLCHICINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylcolchiceine

CAS RN

3482-37-9
Record name Deacetylcolchiceine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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